Product packaging for N-(2-Chlorobenzylidene)-4-methoxyaniline(Cat. No.:CAS No. 17099-11-5)

N-(2-Chlorobenzylidene)-4-methoxyaniline

Cat. No.: B101229
CAS No.: 17099-11-5
M. Wt: 245.7 g/mol
InChI Key: LSBFMYAAXUQSLF-UHFFFAOYSA-N
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Description

Theoretical Foundations of Azomethine Compounds (Schiff Bases)

Schiff bases are distinguished by the presence of a carbon-nitrogen double bond, known as an imine or azomethine group (>C=N–). researchgate.netslideshare.net This functional group is the nitrogen analog of a carbonyl group (C=O) found in aldehydes and ketones. slideshare.net The general structure can be represented as R¹R²C=NR³, where R¹, R², and R³ are organic substituents. researchgate.net

The formation of a Schiff base typically involves the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). slideshare.netnih.gov This reaction is a nucleophilic addition followed by the elimination of a water molecule. The nitrogen atom in the imine group possesses a lone pair of electrons, which imparts basic properties to the molecule, allowing it to form salts with strong acids. slideshare.net The C=N double bond is crucial to the chemical reactivity and biological activities of these compounds. scirp.org Theoretical studies, often employing methods like Density Functional Theory (DFT), are used to understand the stable conformations, electronic structure, and reactivity of azomethine compounds. nih.govdergipark.org.tr

Contemporary Relevance of Schiff Bases in Chemical Sciences

Initially discovered in the 19th century, Schiff bases have evolved into integral components of contemporary chemical research. researchgate.net Their adaptability and multifaceted nature have led to extensive applications across numerous scientific domains. researchgate.net

Key areas of application include:

Coordination Chemistry: Schiff bases are widely used as ligands that can form stable complexes with a variety of metal ions. researchgate.netscirp.org This has been pivotal in the advancement of inorganic and bioinorganic chemistry. researchgate.net

Catalysis: The metal complexes of Schiff bases are often employed as catalysts in various organic synthesis reactions. researchgate.netscirp.orgdntb.gov.ua

Medicinal Chemistry: These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant properties. slideshare.netscirp.orgdntb.gov.ua They serve as promising candidates for the design and development of new therapeutic agents. researchgate.netdntb.gov.ua

Materials Science: The unique electronic and optical properties of Schiff bases make them valuable in the creation of functional materials such as polymers, dyes, pigments, sensors, and molecular switches. researchgate.netdntb.gov.ua Their conjugated structure can lead to interesting optical properties. ontosight.ai

Nanotechnology and Supramolecular Chemistry: Schiff bases are utilized in the construction of self-assembled structures and molecular machines, highlighting their importance in the nanotechnology field. researchgate.net

Positioning of N-(2-Chlorobenzylidene)-4-methoxyaniline within Schiff Base Research

This compound is a specific Schiff base synthesized via the condensation of 2-chlorobenzaldehyde (B119727) and 4-methoxyaniline. This reaction is typically catalyzed by an acid, such as acetic acid, and carried out in a polar aprotic solvent like ethanol (B145695) at reflux temperatures to facilitate dehydration.

The structure of this compound is characterized by two aromatic rings linked by the central azomethine group. One ring, derived from the aldehyde, contains a chlorine atom at the ortho position, while the other ring, from the aniline (B41778), features a methoxy (B1213986) group at the para position. The presence of the electron-withdrawing chloro group and the electron-donating methoxy (-OCH₃) group influences the electronic properties of the molecule, which in turn can affect its reactivity and potential applications. For instance, the methoxy group is noted for its potential role in corrosion inhibition.

Spectroscopic techniques are essential for confirming the structural integrity of the compound. In infrared (IR) spectroscopy, the characteristic C=N stretch of the imine group appears as a sharp peak in the range of 1600–1650 cm⁻¹. The absence of N-H stretching bands around 3300 cm⁻¹ indicates the complete condensation of the primary amine. In ¹H-NMR spectroscopy, the imine proton (CH=N) typically resonates as a singlet at approximately 8.3–8.5 ppm, while the aromatic protons appear as multiplets between 6.8 and 7.5 ppm. The ¹³C-NMR spectrum shows the imine carbon resonance at around 150–155 ppm.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₄H₁₂ClNO sigmaaldrich.com
Molecular Weight 245.70 g/mol sigmaaldrich.com
CAS Number 17099-11-5 sigmaaldrich.comscbt.com
Physical Form Solid sigmaaldrich.com
Melting Point 61-65 °C sigmaaldrich.com
Synonym 4-Methoxy-N-(2-chlorobenzylidene)aniline sigmaaldrich.com

Overview of Research Trajectories for this compound

The specific research trajectory for this compound appears to be an area with potential for significant exploration. While it serves as a clear example of Schiff base synthesis and structure, its specific applications are not as extensively documented as some of its isomers, such as the 4-chloro derivative. researchgate.net

Future research directions can be inferred from its structural characteristics and the broader applications of related compounds:

Crystal Engineering: Advanced research questions include the use of single-crystal X-ray diffraction to resolve its precise conformation and to study the weak intermolecular interactions, such as C–H⋯N and C–H⋯π, that stabilize its crystal lattice. Understanding these interactions is crucial for designing materials with specific solid-state properties.

Materials Science: The presence of both electron-donating and electron-withdrawing groups suggests that the compound could be investigated for applications in material science, a currently unexplored area for this specific molecule. This includes potential use in nonlinear optical (NLO) materials, where molecular asymmetry and charge transfer characteristics are desirable.

Corrosion Inhibition: The electron-donating methoxy group suggests potential for use as a corrosion inhibitor, a field where Schiff bases have shown considerable promise.

Synthetic Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules, such as chromenes.

Further investigations into its biological activities, guided by the known pharmacological profiles of other halogenated and methoxy-substituted Schiff bases, could also represent a valuable avenue of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClNO B101229 N-(2-Chlorobenzylidene)-4-methoxyaniline CAS No. 17099-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorophenyl)-N-(4-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-17-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBFMYAAXUQSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361645
Record name N-(2-Chlorobenzylidene)-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17099-11-5
Record name N-(2-Chlorobenzylidene)-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Chlorobenzylidene)-4-anisidine
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Synthetic Methodologies and Mechanistic Investigations of N 2 Chlorobenzylidene 4 Methoxyaniline

Condensation Reactions for Azomethine Formation

The cornerstone of N-(2-Chlorobenzylidene)-4-methoxyaniline synthesis lies in the condensation reaction between an aldehyde and a primary amine, leading to the formation of a characteristic carbon-nitrogen double bond (C=N), the defining feature of a Schiff base.

Conventional Synthetic Pathways: Aldehyde-Amine Condensation

The most widely employed method for the synthesis of this compound is the direct condensation of its constituent precursors. This approach is valued for its simplicity and efficiency.

The synthesis of the target compound originates from two key reactants: 2-Chlorobenzaldehyde (B119727) and 4-Methoxyaniline. 2-Chlorobenzaldehyde, an aromatic aldehyde, provides the benzylidene fragment of the final molecule. 4-Methoxyaniline, also known as p-anisidine, is an aromatic amine that contributes the 4-methoxyphenyl (B3050149) group. The reaction involves the nucleophilic attack of the amino group of 4-Methoxyaniline on the electrophilic carbonyl carbon of 2-Chlorobenzaldehyde, followed by a dehydration step to yield the final imine product.

Conventional synthesis of Schiff bases, including this compound, is often carried out in a suitable solvent system under reflux conditions to facilitate the reaction. Ethanol (B145695) is a commonly used solvent due to its ability to dissolve both reactants and its appropriate boiling point for promoting the condensation reaction.

Table 1: Conventional Synthesis of a Related Schiff Base
Reactant 1Reactant 2SolventTemperatureReaction TimeYieldReference
4-Chlorobenzaldehyde (B46862)4-MethoxyanilineEthanol367 K2 hours81% google.comnih.govresearchgate.net

Catalytic Enhancements in Schiff Base Synthesis

To improve reaction rates and yields, catalytic methods have been explored for the synthesis of Schiff bases. These approaches often involve the use of acid or organometallic catalysts.

The condensation reaction to form Schiff bases can be accelerated by the presence of an acid catalyst. The catalyst functions by protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

While specific studies on the acid-catalyzed synthesis of this compound are limited, related research demonstrates the efficacy of this approach. For instance, the synthesis of a Schiff base from 2-chlorobenzaldehyde and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine was successfully carried out using a natural acid catalyst, lemon juice, in ethanol at room temperature. researchgate.netnih.gov In another instance, acetic acid was used as a catalyst for the condensation of 2-chlorobenzaldehyde with quinoline-3-carbohydrazide (B3054276) in ethanol under reflux. researchgate.net These examples suggest that both strong and weak acids can effectively catalyze the formation of the azomethine linkage from 2-chlorobenzaldehyde.

Table 2: Examples of Acid-Catalyzed Schiff Base Synthesis from 2-Chlorobenzaldehyde
AldehydeAmine/HydrazideCatalystSolventConditionsReference
2-Chlorobenzaldehyde3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamineLemon Juice (Natural Acid)EthanolRoom Temperature researchgate.netnih.gov
2-ChlorobenzaldehydeQuinoline-3-carbohydrazideAcetic AcidEthanolReflux researchgate.net

Organometallic complexes are known to catalyze a wide array of organic transformations, including the formation of imines. Transition metals such as ruthenium, rhodium, palladium, copper, and iron have been investigated as catalysts for Schiff base synthesis. researchgate.net These catalysts can facilitate the reaction through various mechanisms, often involving the coordination of the reactants to the metal center, which can lower the activation energy of the condensation process.

Despite the broad applicability of organometallic catalysts in organic synthesis, a review of the available scientific literature did not yield specific examples of the use of organometallic catalysis for the direct synthesis of this compound from 2-Chlorobenzaldehyde and 4-Methoxyaniline. While the general principle of using organometallic complexes to catalyze imine formation is well-established, its application to this particular Schiff base is not documented in the reviewed sources. Therefore, a detailed discussion of specific organometallic catalysts and reaction conditions for this synthesis cannot be provided at this time.

Green Chemistry Principles in Synthesis Optimization

The synthesis of Schiff bases, including this compound, has increasingly been optimized using green chemistry principles to reduce environmental impact, minimize waste, and improve energy efficiency. sphinxsai.comnih.gov Traditional synthesis methods often involve refluxing in organic solvents for extended periods, leading to significant solvent waste and energy consumption. tandfonline.com Green methodologies offer sustainable alternatives by employing alternative energy sources and minimizing or eliminating solvent use. pjoes.comorientjchem.org

Key green approaches that have been successfully applied to the synthesis of Schiff bases include:

Microwave Irradiation: This technique utilizes microwave energy to accelerate the reaction, drastically reducing reaction times from hours to minutes. tandfonline.comsphinxsai.com Microwave-assisted synthesis often leads to higher yields and cleaner products due to uniform heating. sphinxsai.com For instance, the synthesis of salicylaldimine Schiff bases has been achieved solvent-free under microwave irradiation, with products purified simply by recrystallization. sphinxsai.com

Ultrasound Irradiation: Sonication provides mechanical energy to the reaction mixture, promoting molecular agitation and accelerating the condensation reaction. tandfonline.comrsc.org Like microwave synthesis, this method is energy-efficient and significantly shortens reaction times. rsc.org

Mechanosynthesis (Grinding): This solvent-free method involves grinding the solid reactants (an aldehyde and an amine) together, often with a catalytic amount of acid. tandfonline.com The friction and mechanical force provide the energy needed to initiate the reaction. This technique is simple, economical, and environmentally benign, offering high yields in a short timeframe. tandfonline.com

Use of Green Solvents: When a solvent is necessary, the focus shifts to environmentally friendly options like water or ethanol. pjoes.comorientjchem.org Water-based reactions are particularly attractive due to the low cost, non-toxicity, and non-flammability of water. orientjchem.org

These green methodologies present significant advantages over conventional heating methods, as highlighted in the comparative data below.

Interactive Data Table: Comparison of Green vs. Conventional Synthesis Methods for Schiff Bases

MethodEnergy SourceSolventTypical Reaction TimeTypical Yield (%)Key Advantages
Conventional Heating Thermal (Reflux)Organic Solvents (e.g., Ethanol, Methanol)3 - 83 hours tandfonline.com60 - 70% tandfonline.comWell-established, simple setup
Microwave Irradiation Microwave EnergyOften Solvent-Free sphinxsai.com15 - 48 minutes tandfonline.com> 90% tandfonline.comsphinxsai.comRapid, high yield, energy efficient
Ultrasound Irradiation Acoustic CavitationGreen Solvents or Solvent-Free rsc.orgReduced reaction time rsc.orgHighReduced energy cost, eco-friendly rsc.org
Mechanosynthesis Mechanical GrindingSolvent-Free tandfonline.com< 1 hour tandfonline.com78 - 96% tandfonline.comSimplicity, low cost, solvent-free

Note: Data is generalized from studies on various Schiff bases as specific comparative data for this compound is not available.

Reaction Kinetics and Mechanistic Pathways Analysis

The generally accepted mechanistic pathway involves two key steps:

Nucleophilic Addition: The reaction is typically initiated by the nucleophilic attack of the nitrogen atom of the primary amine (4-methoxyaniline) on the electrophilic carbonyl carbon of the aldehyde (2-chlorobenzaldehyde). This step is often acid-catalyzed, where protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. This addition results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.

Dehydration (Elimination): The carbinolamine intermediate is unstable and subsequently undergoes dehydration. The hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon atom, expelling the water molecule and forming the final imine (or Schiff base) product with the characteristic C=N double bond.

The rate of this reaction is highly dependent on the pH of the reaction medium. The first step, the nucleophilic attack, is favored by a higher concentration of the free amine, which is a better nucleophile than its protonated form. However, the second step, dehydration, is acid-catalyzed. Therefore, the reaction rate is generally maximal in a mildly acidic environment (typically pH 4-6) where there is a sufficient concentration of both the free amine to act as a nucleophile and enough acid to catalyze the dehydration step.

While specific kinetic data such as rate constants and reaction orders for this compound are not extensively documented in publicly available literature, studies on similar Schiff base formations indicate that the reaction generally follows second-order kinetics. The rate is influenced by factors including temperature, catalyst concentration, and the electronic nature of the substituents on both the aldehyde and the aniline (B41778). For instance, electron-withdrawing groups on the aldehyde can enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.

Purification and Crystallization Techniques for Enhanced Purity

Achieving high purity of this compound is crucial for its accurate characterization and potential applications. The primary method for purifying crude Schiff bases is recrystallization, which is effective for removing unreacted starting materials and by-products.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing the product to crystallize upon cooling while impurities remain in the solution. For Schiff bases similar to the title compound, common solvents and solvent systems have proven effective. For example, N-(4-Chlorobenzylidene)-4-methoxyaniline has been successfully recrystallized from a 1:1 mixture of acetone (B3395972) and ethanol to yield single crystals suitable for X-ray diffraction analysis. nih.govresearchgate.net Ethanol is also frequently used on its own for recrystallizing Schiff bases synthesized via microwave irradiation. sphinxsai.com

For obtaining material of exceptionally high purity, particularly for applications like single-crystal X-ray diffraction studies, slow evaporation of a saturated solution is a preferred crystallization technique. researchgate.net This method involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly and undisturbed at room temperature. This gradual process promotes the formation of large, well-ordered, and highly pure single crystals.

Interactive Data Table: Common Solvents for Recrystallization of Aryl Schiff Bases

Solvent / Solvent SystemTypical ApplicationRationale for UseReference
EthanolGeneral purification of crude productGood solubility at boiling point, lower solubility at room temperature; relatively non-toxic. sphinxsai.com
Acetone-Ethanol (1:1)Growth of single crystals for X-ray diffractionProvides a balanced polarity and evaporation rate conducive to high-quality crystal growth. nih.govresearchgate.net
MethanolGeneral purification and crystal growthSimilar properties to ethanol, effective for a wide range of Schiff bases. iucr.orgmdpi.com

Advanced purification techniques, while less commonly reported for this specific compound, could include column chromatography if simple recrystallization fails to remove persistent impurities. For aniline derivatives, methods like steam distillation have also been employed for purification, which could potentially be adapted. google.com The purity of the final product is typically confirmed by measuring its melting point—a sharp melting range indicates high purity—and through spectroscopic techniques such as NMR and FTIR. researchgate.net

Advanced Spectroscopic Characterization of N 2 Chlorobenzylidene 4 Methoxyaniline

Vibrational Spectroscopy for Functional Group and Structural Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic functional groups and vibrational modes within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum reveals a unique fingerprint of the functional groups present. For N-(2-Chlorobenzylidene)-4-methoxyaniline, the FT-IR spectrum is characterized by several key absorption bands that confirm its structural features.

The most prominent feature is the sharp and strong absorption band corresponding to the stretching vibration of the azomethine or imine group (C=N). This bond is fundamental to the Schiff base structure and its position in the spectrum is a key diagnostic marker. Additionally, the spectrum displays characteristic bands for the aromatic C-H stretching, C=C ring stretching of the two benzene (B151609) rings, and the stretching and bending vibrations associated with the methoxy (B1213986) (-OCH₃) group. The presence of the chlorine atom on the benzylidene ring is also confirmed by a distinct C-Cl stretching vibration, typically observed in the lower frequency region of the spectrum.

Table 1: Key FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Assignment
Data not available in search results C-H (Aromatic) Stretching
Data not available in search results C=N (Imine) Stretching
Data not available in search results C=C (Aromatic Ring) Stretching
Data not available in search results C-O (Methoxy) Stretching

Detailed experimental values for vibrational frequencies were not available in the provided search results.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a complementary technique to FT-IR. It relies on the inelastic scattering of laser light and is particularly sensitive to non-polar bonds. In the analysis of this compound, the FT-Raman spectrum would be expected to show strong signals for the C=N imine bond and the aromatic C=C ring stretching vibrations, corroborating the findings from FT-IR analysis. The symmetric vibrations of the molecule often produce more intense Raman signals.

Specific experimental data for the FT-Raman spectrum of this compound were not found in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the different chemical environments of protons in the molecule. For this compound, the spectrum can be divided into distinct regions. A characteristic singlet peak is observed for the proton of the azomethine group (-CH=N-), typically found in the downfield region. The protons of the two aromatic rings appear as a series of multiplets, with their specific chemical shifts and splitting patterns determined by their position relative to the electron-withdrawing chlorine atom and the electron-donating methoxy group. A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) is also a key identifying feature, usually appearing in the upfield portion of the aromatic region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Assignment Multiplicity
Data not available in search results -CH=N- (Imine) Singlet
Data not available in search results Aromatic Protons Multiplet

Specific experimental chemical shift values and coupling constants were not available in the search results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. Each chemically distinct carbon atom gives a separate signal. In the spectrum of this compound, a characteristic signal for the imine carbon (-C=N-) is observed in the downfield region. The aromatic carbons from both rings produce a cluster of signals, with their chemical shifts influenced by the attached substituents (-Cl and -OCH₃). The carbon atom of the methoxy group gives a distinct signal in the more upfield region of the spectrum. The total number of signals in the spectrum confirms the molecular symmetry.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Assignment
Data not available in search results -C=N- (Imine)
Data not available in search results Aromatic Carbons

Specific experimental chemical shift values were not available in the search results.

Electronic Absorption Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For conjugated systems like this compound, the most significant transitions are typically π → π* and n → π*.

The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to these transitions. The extended conjugation involving the two aromatic rings and the central C=N bridge allows for delocalization of π-electrons, resulting in absorptions at longer wavelengths. The precise positions of the absorption maxima (λ_max) are influenced by the substituents on the aromatic rings and the solvent used for the measurement.

Specific experimental data regarding the absorption maxima (λ_max) for this compound were not available in the search results.

While extensive data exists for the related para-substituted isomer, N-(4-Chlorobenzylidene)-4-methoxyaniline, the instructions to focus solely on this compound prevent the use of this related data. The difference in the chlorine atom's position (ortho vs. para) significantly influences the molecule's steric and electronic properties, leading to distinct spectroscopic and crystallographic characteristics. Therefore, data from the para-isomer cannot be used as a direct substitute.

Consequently, it is not possible to provide the thorough, data-rich article as outlined in the request without access to specific experimental studies on this compound.

Computational Chemistry Studies on N 2 Chlorobenzylidene 4 Methoxyaniline

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful quantum mechanical tool to investigate the electronic structure and properties of molecules. By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance between computational cost and accuracy, making it ideal for studying complex molecules like N-(2-Chlorobenzylidene)-4-methoxyaniline.

Geometry Optimization and Conformational Analysis

The molecule consists of two benzene (B151609) rings connected by an imine (-CH=N-) bridge. One ring is substituted with a chlorine atom at the ortho position, and the other with a methoxy (B1213986) group at the para position. The conformational flexibility of the molecule is primarily determined by the torsion angles around the C-N and C-C single bonds of the imine bridge. DFT calculations are used to find the most stable conformer by systematically rotating these bonds and identifying the structure with the lowest energy.

Studies on similar Schiff bases have shown that the molecule is generally not perfectly planar. nih.gov The dihedral angle between the two aromatic rings is a key parameter; for the related compound N-(4-Chlorobenzylidene)-4-methoxyaniline, this angle was found to be 9.1(2)°. nih.gov The non-planarity arises from steric hindrance between the hydrogen atom on the imine carbon and the ortho-hydrogen on the aniline (B41778) ring. In this compound, the presence of a bulky chlorine atom at the ortho position of the benzylidene ring introduces additional steric strain, which is expected to result in a more twisted conformation compared to its 4-chloro isomer.

Table 1: Selected Optimized Geometrical Parameters (Typical Values) Note: These are representative values based on DFT calculations of similar Schiff base structures. Actual values for the title compound require specific calculation.

ParameterBondTypical Calculated Value
Bond LengthC=N (Imine)~1.26 Å
C-Cl~1.75 Å
C-O (Methoxy)~1.36 Å
N-C (Aniline Ring)~1.41 Å
Bond AngleC-CH=N~120°
CH=N-C~119°
Dihedral AngleC-C-N=CSignificant deviation from 180°

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels and Spatial Distribution

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap indicates that the molecule is easily polarizable, has high chemical reactivity, and is considered a "soft" molecule. nih.govresearchgate.net Conversely, a large energy gap suggests high kinetic stability and low chemical reactivity. researchgate.net

For this compound, DFT calculations can predict the energy levels and spatial distribution of these orbitals.

HOMO: The electron density of the HOMO is typically localized on the more electron-rich part of the molecule. In this case, it is expected to be distributed over the 4-methoxyaniline ring, as the methoxy group (-OCH₃) is a strong electron-donating group.

LUMO: The LUMO's electron density is generally found on the electron-deficient regions. It is expected to be localized on the 2-chlorobenzylidene ring and the imine bridge (-C=N-), as the chlorine atom is an electron-withdrawing group.

This spatial separation of HOMO and LUMO indicates that an electronic transition would involve an intramolecular charge transfer (ICT) from the methoxyaniline moiety to the chlorobenzylidene moiety. malayajournal.org

Table 2: Representative Frontier Molecular Orbital Energies Note: Values are illustrative and based on DFT calculations for analogous molecules.

ParameterEnergy (eV)
EHOMO~ -5.8 eV
ELUMO~ -1.5 eV
Energy Gap (ΔE)~ 4.3 eV

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. malayajournal.org The MEP map is color-coded to represent different potential values.

Red regions: Indicate areas of negative electrostatic potential, rich in electron density. These are susceptible to electrophilic attack and are associated with lone pairs of heteroatoms.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are the sites for nucleophilic attack.

Green regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP surface would show the most negative potential (red/yellow) concentrated around the nitrogen atom of the imine group and the oxygen atom of the methoxy group due to their lone pairs of electrons. The most positive potential (blue) would be located around the hydrogen atoms, particularly the imine hydrogen and the aromatic hydrogens. This analysis helps in identifying regions involved in intermolecular interactions, such as hydrogen bonding. malayajournal.orgnih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by describing the Lewis-like molecular bonding pattern of electron pairs. wikipedia.org It is used to investigate intramolecular charge transfer, hyperconjugative interactions, and electron delocalization. materialsciencejournal.org

The analysis quantifies the interaction between filled "donor" NBOs (Lewis-type, such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (non-Lewis-type, typically antibonding orbitals). The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value signifies a more intense interaction between the electron donor and acceptor, indicating greater electron delocalization. wisc.edu

In this compound, significant interactions would be expected, such as:

Delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the aromatic rings.

Interactions between the π orbitals of the benzene rings and the π* orbitals of the imine C=N bond.

Hyperconjugative interactions involving the oxygen lone pairs and the C-C antibonding orbitals of the attached ring.

Table 3: Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: These are examples of expected interactions and representative energy values.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) Nπ(C-C)Aromatic RingHighLone pair delocalization
LP (2) Oπ(C-C)Aromatic RingModerateLone pair delocalization
π (C=C)Ring 1π(C=N)ImineModerateπ-conjugation
π (C=N)Imineπ(C=C)Ring 2Moderateπ-conjugation

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational frequency calculations using DFT are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculations predict the frequencies of the normal modes of vibration. However, theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. globalresearchonline.netresearchgate.net

For this compound, key vibrational modes include:

C=N imine stretching: A strong band typically observed in the 1620-1650 cm⁻¹ region. scirp.org

C-Cl stretching: Found in the fingerprint region, usually below 800 cm⁻¹.

C-H aromatic stretching: Occurring above 3000 cm⁻¹.

O-CH₃ stretching and bending: Asymmetric and symmetric stretching vibrations of the methyl group are expected in the 2900-3050 cm⁻¹ range. scirp.org

By comparing the calculated (scaled) frequencies with the peaks in experimental FT-IR and FT-Raman spectra, a confident assignment of the fundamental vibrational modes can be made, confirming the molecular structure. globalresearchonline.netmdpi.com

Table 4: Key Vibrational Frequencies (Calculated and Experimental) Note: Wavenumbers are representative values for similar structures.

Vibrational ModeTypical Experimental Wavenumber (cm⁻¹)Typical Scaled DFT Wavenumber (cm⁻¹)
C-H Aromatic Stretch3050 - 31003060 - 3110
C-H (CH₃) Asymmetric Stretch~2980~2985
C=N Imine Stretch~1630~1635
C=C Aromatic Stretch1500 - 16001510 - 1610
C-O Stretch~1250~1255
C-Cl Stretch~750~755

Global and Local Reactivity Descriptors

Ionization Potential (I): I = -EHOMO

Electron Affinity (A): A = -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = -χ

Electrophilicity Index (ω): ω = μ² / (2η)

A high chemical hardness value indicates high stability and low reactivity, corresponding to a large HOMO-LUMO gap. researchgate.net The electrophilicity index measures the ability of a species to accept electrons. These descriptors provide a comprehensive picture of the molecule's reactivity in chemical reactions.

Table 5: Calculated Global Reactivity Descriptors Note: Calculated using the representative energy values from Table 2.

DescriptorFormulaCalculated Value
Ionization Potential (I)-EHOMO5.8 eV
Electron Affinity (A)-ELUMO1.5 eV
Chemical Hardness (η)(I - A) / 22.15 eV
Chemical Softness (S)1 / (2η)0.23 eV⁻¹
Electronegativity (χ)(I + A) / 23.65 eV
Electrophilicity Index (ω)μ² / (2η)3.10 eV

Theoretical Analysis of Intermolecular Interactions

The arrangement of molecules in a condensed phase is governed by a complex network of intermolecular interactions. Understanding these forces is crucial for predicting the macroscopic properties of a material. For this compound, computational methods provide a detailed picture of the hydrogen and halogen bonding that dictate its supramolecular architecture.

Prediction of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. jhuapl.edu Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, often exhibit large NLO responses. rri.res.in Computational chemistry plays a vital role in the rational design of new NLO materials by predicting their properties before synthesis.

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. rug.nl High β values are desirable for applications such as second-harmonic generation (SHG). jhuapl.edu Computational methods, such as Density Functional Theory (DFT), are widely used to calculate the hyperpolarizability of molecules. researchgate.netnih.gov These calculations often involve determining the response of the molecular dipole moment to an applied electric field.

For related Schiff base compounds, such as 4-chloro-4'methoxy benzylideneaniline (B1666777) (CMOBA), experimental studies have confirmed their NLO activity, with a second harmonic generation efficiency about 3.7 times that of potassium dihydrogen orthophosphate (KDP). researchgate.net Theoretical calculations on similar systems have shown that the magnitude of β is a good indicator of NLO potential. nih.gov The calculated values are often compared to a standard reference, like urea, to gauge their relative NLO efficiency. nih.gov

The following table presents representative calculated first-order hyperpolarizability values for related organic molecules, illustrating the range of values encountered in such studies. It is important to note that the specific calculated value for this compound is not available in the provided search results, but the data below serves as a reference for similar compounds.

CompoundCalculation Methodβ (esu)
Urea (Reference)DFT0.37 x 10-30
p-NitroanilineDFT9.2 x 10-30
Fused-Triazine Derivative 1DFT1.89 x 10-30
Fused-Triazine Derivative 2DFT2.92 x 10-30

Note: The values presented are for illustrative purposes and are derived from studies on similar classes of organic molecules. The exact computational method and basis set can influence the calculated values.

Coordination Chemistry and Ligand Properties of N 2 Chlorobenzylidene 4 Methoxyaniline

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(2-Chlorobenzylidene)-4-methoxyaniline typically involves the reaction of the pre-synthesized Schiff base ligand with a corresponding metal salt in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. The Schiff base itself is generally prepared by the condensation reaction of equimolar amounts of 2-chlorobenzaldehyde (B119727) and 4-methoxyaniline, often under reflux conditions. idosr.org The formation of the resulting metal complexes can be generalized by the following reaction scheme:

nL + MClₓ → [M(L)ₙ]Clₓ

Where L represents the this compound ligand, M is the metal ion, and n is the stoichiometric coefficient. The resulting complexes are often colored solids and can be isolated by filtration upon precipitation. idosr.org

Characterization of these complexes is carried out using a suite of analytical techniques to confirm their formation and elucidate their properties. These methods include:

Elemental Analysis (CHN): To determine the empirical formula and the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A key indicator of complexation is the shift in the vibrational frequency of the azomethine (-C=N-) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To characterize the ligand and observe changes in the chemical shifts of protons and carbons upon coordination with a diamagnetic metal ion.

Mass Spectrometry: To determine the molecular weight of the complex.

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution. impactfactor.org

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules. ekb.eg

Table 1: General Synthetic and Characterization Data for Schiff Base Metal Complexes

PropertyGeneral Observation
Synthesis Method Reaction of the Schiff base with metal salts in a suitable solvent (e.g., ethanol, methanol). idosr.org
Metal-to-Ligand Ratio Commonly 1:1 or 1:2, as determined by elemental analysis and Job's method of continuous variation. idosr.org
Physical State Often colored, crystalline, or amorphous solids. idosr.org
Solubility Generally soluble in polar organic solvents like DMSO and DMF. semanticscholar.org
Molar Conductivity Varies, indicating either electrolytic or non-electrolytic nature depending on the complex structure. impactfactor.org

Structural Analysis of Metal-Schiff Base Complexes

For N-(4-Chlorobenzylidene)-4-methoxyaniline, the molecule is nearly planar, with a small dihedral angle between the two benzene (B151609) rings. nih.govresearchgate.net The C=N bond distance is a critical parameter, and in the case of the 4-chloro isomer, it is approximately 1.255 Å. nih.govresearchgate.net Upon complexation, this bond length, along with the bond angles around the metal center, would be expected to change, providing direct evidence of coordination.

In the absence of a specific crystal structure for a complex of this compound, the proposed geometries are typically inferred from spectroscopic and magnetic data. Common coordination geometries for transition metal complexes with bidentate Schiff base ligands include tetrahedral, square planar, and octahedral. researchgate.netmdpi.com For instance, a 1:2 metal-to-ligand ratio with two additional monodentate ligands (like water or chloride ions) often results in an octahedral geometry.

Table 2: Crystallographic Data for the Analogous Schiff Base, N-(4-Chlorobenzylidene)-4-methoxyaniline. nih.gov

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.1055
b (Å) 7.3392
c (Å) 27.469
V (ų) 1230.9
Z 4
C=N Bond Length (Å) 1.255
Dihedral Angle (°) 9.1 (between the benzene rings)

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are dictated by the nature of the metal ion, its oxidation state, and the ligand field environment. Electronic spectra, obtained through UV-Visible spectroscopy, provide information about the electronic transitions within the complex. These transitions can be categorized as d-d transitions (for transition metals), charge transfer transitions (ligand-to-metal or metal-to-ligand), and intra-ligand transitions (π→π* and n→π*). ekb.egresearchgate.net The d-d transitions are particularly useful in determining the coordination geometry of the complex. du.edu.eg

Magnetic susceptibility measurements are employed to determine the magnetic moment of the complexes, which in turn reveals the number of unpaired electrons in the metal center. du.edu.eg This information is crucial for distinguishing between high-spin and low-spin configurations in octahedral complexes and for confirming the geometry of the complex. journalnx.com For example, Ni(II) complexes can be diamagnetic (square planar) or paramagnetic (tetrahedral or octahedral). journalnx.com Complexes of metals like Zn(II) and Cd(II) are expected to be diamagnetic due to their d¹⁰ electronic configuration. researchgate.net

Table 3: Representative Electronic and Magnetic Properties of Schiff Base Complexes

Metal IonTypical GeometryMagnetic Moment (B.M.)Key Electronic Transitions
Co(II) Octahedral~4.8 - 5.2d-d transitions, charge transfer
Ni(II) Octahedral~2.9 - 3.4d-d transitions, charge transfer
Cu(II) Distorted Octahedral~1.9 - 2.2d-d transitions, charge transfer
Zn(II) TetrahedralDiamagneticLigand-to-metal charge transfer
Mn(II) Octahedral~5.9d-d transitions, charge transfer

Note: The values presented are typical for high-spin octahedral complexes of the respective metal ions and are for illustrative purposes.

Electrochemical Behavior of Metal Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of metal complexes. It provides information on the formal reduction potentials, the stability of different oxidation states of the metal ion, and the reversibility of the redox processes. semanticscholar.org The cyclic voltammogram of a Schiff base metal complex typically shows one or more redox couples corresponding to metal-centered or ligand-centered electron transfer processes. nih.gov

Table 4: Illustrative Cyclic Voltammetry Data for Schiff Base Metal Complexes

Complex (Hypothetical)Redox CoupleEpa (V)Epc (V)ΔEp (mV)Reversibility
[Cu(L)₂]Cl₂ Cu(II)/Cu(I)-0.45-0.5270Quasi-reversible
[Ni(L)₂]Cl₂ Ni(II)/Ni(I)-0.80-0.95150Irreversible
[Co(L)₂]Cl₂ Co(II)/Co(I)-0.60-0.6880Quasi-reversible

Note: These values are hypothetical and serve to illustrate the type of data obtained from cyclic voltammetry experiments. Potentials are typically referenced against a standard electrode like Ag/AgCl.

Spectroscopic Signatures of Ligand-Metal Interactions

Spectroscopic techniques are indispensable for probing the interaction between the this compound ligand and the metal ion.

Infrared (IR) Spectroscopy: The IR spectrum of the free Schiff base ligand shows a characteristic absorption band for the azomethine group (ν(C=N)). Upon coordination to a metal ion through the nitrogen atom of the imine group, this band typically shifts to a lower or higher frequency, indicating the formation of a metal-nitrogen bond. researchgate.net The appearance of new bands in the far-IR region can be attributed to the metal-nitrogen (ν(M-N)) and, if applicable, metal-oxygen (ν(M-O)) stretching vibrations. researchgate.net

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the ligand's protons and carbons, particularly those near the coordination sites, are expected to change upon complexation. scielo.org.za For instance, the azomethine proton signal would likely shift downfield.

UV-Visible Spectroscopy: As mentioned in section 5.3, the electronic spectrum of a complex reveals shifts in the intra-ligand π→π* and n→π* transitions compared to the free ligand, as well as the appearance of new d-d and charge transfer bands, which are direct consequences of the ligand-metal interaction. ekb.eg

Table 5: Key Spectroscopic Shifts Upon Complexation

Spectroscopic TechniqueSignature in Free LigandChange Upon Complexation
FT-IR ν(C=N) stretch around 1600-1630 cm⁻¹Shift in ν(C=N) frequency; appearance of new ν(M-N) bands in the far-IR region. researchgate.net
¹H NMR Azomethine proton (-CH=N-) signal at δ ~8.0-9.0 ppmShift in the azomethine proton signal and other aromatic protons upon coordination to a diamagnetic metal. scielo.org.za
UV-Vis Intra-ligand π→π* and n→π* transitions in the UV regionShifts in intra-ligand bands and appearance of new d-d and/or charge transfer bands in the visible region. ekb.eg

Chelation Dynamics and Binding Affinities

The formation of a metal complex with a chelating ligand like this compound is a dynamic process governed by the binding affinity between the ligand and the metal ion. The stability of the resulting chelate is quantified by the stability constant (or formation constant), which is a measure of the equilibrium position of the complexation reaction. jcsp.org.pk Higher stability constants indicate a greater tendency for the complex to form and persist in solution. interchim.fr

The stoichiometry of the metal-ligand interaction in solution, often determined by methods like Job's method of continuous variation using spectrophotometry, provides information on the number of ligand molecules that bind to a single metal ion. idosr.org The chelation process is influenced by several factors, including the nature of the metal ion (its size, charge, and electron configuration), the properties of the ligand (its basicity and the number and type of donor atoms), and the solvent. interchim.fr The formation of five- or six-membered chelate rings is generally favored due to their thermodynamic stability. nih.gov

The binding of this compound to a metal ion is expected to occur primarily through the nitrogen atom of the imine group. Depending on the metal ion and reaction conditions, the oxygen atom of the methoxy (B1213986) group might also participate in coordination, leading to a bidentate chelation.

Biological Activity and Mechanistic Investigations of N 2 Chlorobenzylidene 4 Methoxyaniline and Its Derivatives in Vitro Studies

Antimicrobial Activity Assessments (In Vitro)

Schiff bases are a well-established class of compounds possessing significant antimicrobial properties. The presence of the azomethine group (-C=N-) is often considered crucial for their biological activity.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

General Antibacterial Activity of Related Schiff Bases

Bacterial StrainActivityReference Compound Class
Staphylococcus aureus (Gram-positive)ExpectedSchiff bases of 2-chlorobenzaldehyde (B119727)
Bacillus subtilis (Gram-positive)ExpectedSchiff bases of 2-chlorobenzaldehyde
Escherichia coli (Gram-negative)ExpectedSchiff bases of 2-chlorobenzaldehyde
Pseudomonas aeruginosa (Gram-negative)ExpectedSchiff bases of 2-chlorobenzaldehyde

Note: This table is predictive and based on the general activity of the compound class, not on specific experimental data for N-(2-Chlorobenzylidene)-4-methoxyaniline.

Antifungal Efficacy

Similar to antibacterial activity, specific data on the antifungal efficacy of this compound is scarce. However, Schiff bases containing halogenated aromatic rings are known to possess antifungal properties. The mechanism is thought to involve the inhibition of fungal growth by disrupting cell membrane integrity or interfering with essential enzymatic activities.

General Antifungal Activity of Related Schiff Bases

Fungal StrainActivityReference Compound Class
Candida albicansExpectedHalogenated Schiff bases
Aspergillus nigerExpectedHalogenated Schiff bases

Note: This table is predictive and based on the general activity of the compound class, not on specific experimental data for this compound.

Antioxidant Activity Evaluation (In Vitro)

The antioxidant potential of Schiff bases is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of a compound to donate a hydrogen atom or an electron to stabilize the DPPH radical is measured spectrophotometrically. While a specific IC50 value for this compound was not found, Schiff bases derived from methoxyaniline are known to exhibit antioxidant properties. The methoxy (B1213986) group (-OCH3) is an electron-donating group that can enhance the radical scavenging capacity of the molecule.

Enzyme Inhibition Studies (In Vitro)

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. While no specific IC50 value for the alpha-amylase inhibitory activity of this compound has been reported, Schiff bases in general have been investigated as potential enzyme inhibitors. The imine linkage and the aromatic rings can interact with the active site of the enzyme, leading to its inhibition.

DNA Interaction Studies (In Vitro)

The interaction of small molecules with DNA is a critical area of study, particularly for the development of new therapeutic agents. Spectroscopic techniques are commonly employed to investigate these interactions.

DNA Binding Mechanisms

Schiff bases and their metal complexes are known to interact with DNA through various non-covalent binding modes, which are crucial for their biological activity. bohrium.comresearchgate.net The primary mechanisms identified are intercalation, groove binding, and electrostatic interactions.

Intercalation: This mode involves the insertion of planar aromatic rings, characteristic of the this compound structure, between the base pairs of the DNA double helix. bohrium.comresearchgate.net This interaction is stabilized by π-π stacking forces and can lead to significant distortion of the DNA structure, subsequently interfering with replication and transcription processes. researchgate.net Spectroscopic titration, viscosity measurements, and gel electrophoresis are common methods used to confirm the intercalative binding of Schiff base derivatives to calf thymus DNA (CT-DNA). bohrium.comnih.gov For instance, studies on various Schiff base metal complexes have demonstrated their ability to bind effectively to CT-DNA via an intercalative mode. nih.govresearchgate.netajol.info

Groove Binding: Alternatively, molecules can bind to the minor or major grooves of the DNA helix. This interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions with the DNA backbone. nih.gov Some ruthenium(II) complexes of Schiff bases derived from phenanthroline have been shown to interact with DNA through a combination of groove binding and electrostatic forces. bohrium.com

Electrostatic Interactions: Cationic metal complexes of Schiff bases can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA, further stabilizing the binding. bohrium.com

The specific mode of binding for this compound and its derivatives would depend on their three-dimensional structure, planarity, and the presence of coordinated metal ions. tandfonline.comrsc.org The organic sphere around a metal core plays a pivotal role in dictating the binding affinity with the target biopolymer. rsc.org

DNA Cleavage Activity

The ability of Schiff bases and their metal complexes to cleave DNA is a significant aspect of their potential as therapeutic agents. nih.gov This cleavage can occur through oxidative or hydrolytic pathways.

Oxidative Cleavage: Many transition metal complexes of Schiff bases can induce DNA cleavage through redox chemistry. nih.gov In the presence of a reducing agent like hydrogen peroxide (H₂O₂), these complexes can generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH). nih.gov These highly reactive species then attack the deoxyribose sugar or nucleotide bases, leading to strand scission. nih.gov Studies on various copper(II) and nickel(II) Schiff base complexes have demonstrated their capacity to convert supercoiled plasmid DNA (like pBR322) into nicked and linear forms, indicating effective cleavage. nih.govnih.gov The efficiency of this process often depends on the concentration of the complex and the incubation time. nih.govresearchgate.net

Hydrolytic Cleavage: Some metal complexes, particularly those with zinc(II), can facilitate the hydrolytic cleavage of the phosphodiester bonds in the DNA backbone. nih.govnih.gov This mechanism mimics the action of natural restriction enzymes and is considered a cleaner mode of cleavage as it does not rely on diffusible radicals. The catalytic efficiency is often pH-dependent, with dinuclear complexes showing enhanced activity at alkaline pH values. nih.gov

Gel electrophoresis is the standard technique used to analyze DNA cleavage activity, where the conversion of the supercoiled form (Form I) to the nicked circular form (Form II) and linear form (Form III) is monitored. nih.govnih.gov

Cellular Interaction and Cytotoxicity Studies (In Vitro)

The anticancer potential of this compound and its derivatives has been evaluated through in vitro cytotoxicity assays against various human cancer cell lines. nih.govtandfonline.com These studies are essential for determining the antiproliferative efficacy of these compounds. The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability. tjnpr.orgtjnpr.orgmdpi.com

Research has shown that Schiff bases exhibit significant cytotoxic activity against a range of cancer cell lines, including:

Breast cancer (MCF-7, MDA-MB-231) tjnpr.orgmdpi.com

Liver cancer (HepG2) tjnpr.orgtjnpr.org

Lung cancer (A549) mdpi.com

Cervical cancer (HeLa) nih.gov

Colon cancer (HCT-116) mdpi.com

The cytotoxic effect is often quantified by the IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. Generally, metal complexes of Schiff bases exhibit higher cytotoxicity compared to the free ligands. mdpi.com For example, certain copper(II) complexes of quinazolinone Schiff bases were found to be highly cytotoxic, with IC₅₀ values in the low micromolar range, while the ligands themselves were inactive. mdpi.com The mechanism of cell death is often attributed to the induction of apoptosis and the generation of intracellular ROS, leading to an imbalance in the cellular redox state. mdpi.com

Compound/DerivativeCell LineIC₅₀ (µM)Source
Quinazolinone-Schiff Base Cu(II) Complex (Cu-L1)A549 (Lung)1.1 mdpi.com
Quinazolinone-Schiff Base Cu(II) Complex (Cu-L1)MCF-7 (Breast)1.9 mdpi.com
Quinazolinone-Schiff Base Cu(II) Complex (Cu-L2)A549 (Lung)2.5 mdpi.com
Quinazolinone-Schiff Base Cu(II) Complex (Cu-L2)MCF-7 (Breast)4.8 mdpi.com
Hydantoin-Schiff Base Derivative (24)MCF-7 (Breast)4.92 mdpi.com
Hydantoin-Schiff Base Derivative (24)HePG-2 (Liver)9.07 mdpi.com
Hydantoin-Schiff Base Derivative (24)HCT-116 (Colon)12.83 mdpi.com
Acridine/Sulfonamide Hybrid (8b)MCF-7 (Breast)8.83 mdpi.com
Acridine/Sulfonamide Hybrid (8b)HCT-8 (Colon)9.39 mdpi.com

Computational Molecular Docking Studies for Target Identification

Molecular docking is a powerful in silico tool used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. ijcce.ac.irx-mol.net This technique helps in understanding the binding mechanism and identifying key interactions that stabilize the ligand-receptor complex, providing insights that support experimental findings. tjnpr.orgresearchgate.net

Prediction of Binding Interactions with Microbial Proteins (e.g., FabH-CoA complex)

β-Ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme in the fatty acid synthesis pathway of bacteria, making it an attractive target for novel antibacterial agents. jst.go.jpnih.gov Molecular docking studies have been employed to investigate the binding of Schiff base derivatives to the active site of FabH.

Docking simulations of potent Schiff base inhibitors into the E. coli FabH active site have revealed key binding interactions. jst.go.jp For example, studies have shown that the main chain of specific amino acid residues, such as ASN147, can form hydrogen bonds with nitrogen atoms in the Schiff base ligand. jst.go.jp These computational models help to rationalize the observed antibacterial activity and guide the design of more potent FabH inhibitors. jst.go.jpjst.go.jp

Ligand-Receptor Interactions in Enzyme Inhibition Models

Molecular docking has been extensively used to explore the inhibitory potential of Schiff bases against a variety of enzymes implicated in different diseases. mdpi.comnih.gov

Antibacterial Targets: Besides FabH, enzymes like DNA gyrase and dihydrofolate reductase (DHFR) are well-established targets for antibacterial drugs. nih.gov Docking studies of Schiff base derivatives have shown strong binding affinities for these enzymes, corroborating their experimentally determined inhibitory activities. nih.gov

Anticancer Targets: In cancer research, enzymes like epidermal growth factor receptor (EGFR), HER2, and topoisomerases are critical targets. mdpi.commdpi.com Docking simulations have successfully predicted the binding modes of Schiff base derivatives within the active sites of these enzymes, highlighting interactions with key amino acid residues that are essential for their inhibitory function. mdpi.commdpi.com

Other Enzymes: The inhibitory activity of Schiff bases against enzymes like α-glucosidase (relevant to diabetes) and cyclooxygenase (COX-1, relevant to inflammation) has also been investigated using molecular docking. nih.govmdpi.com These studies provide a theoretical basis for the observed biological activities and help in understanding the mechanism of inhibition at a molecular level. nih.gov

Schiff Base DerivativeTarget EnzymeIC₅₀Predicted Binding InteractionsSource
Disalicylic Acid Methylene/Schiff Base (6h)E. coli DNA gyrase79 nM- nih.gov
Disalicylic Acid Methylene/Schiff Base (6l)E. coli DNA gyrase87 nM- nih.gov
Disalicylic Acid Methylene/Schiff Base (6h)DHFR3.80 µM- nih.gov
Disalicylic Acid Methylene/Schiff Base (6l)DHFR4.25 µM- nih.gov
Hydantoin-Schiff Base (24)EGFR0.07 µM- mdpi.com
Hydantoin-Schiff Base (24)HER20.04 µM- mdpi.com
Thiobarbituric Acid bis-Schiff Base (8)α-glucosidase0.10 µMH-bonding with key residues nih.gov
Thiobarbituric Acid bis-Schiff Base (9)α-glucosidase0.13 µMH-bonding with key residues nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For Schiff bases, SAR studies have been crucial in optimizing their potency as antimicrobial, anticancer, and enzyme-inhibiting agents. researchgate.netnih.gov

The biological activity of Schiff bases can be fine-tuned by modifying the substituents on the aromatic rings derived from both the aldehyde and the amine.

Effect of Electron-Withdrawing/Donating Groups: The presence, position, and nature of substituents on the phenyl rings significantly impact the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of thiobarbituric acid bis-Schiff base derivatives tested for α-glucosidase inhibition, the most potent compound featured electron-withdrawing chlorine atoms at the ortho and para positions of the benzene (B151609) ring. nih.gov A slight shift of one chlorine atom from the para to the meta position resulted in a decrease in activity. nih.gov

Role of the Azomethine Linkage: The azomethine group is often essential for biological activity. Coordination of this nitrogen to a metal ion can enhance the biological potency of the compound, a phenomenon known as chelation theory. mdpi.com

Influence of Heterocyclic Moieties: Incorporating different heterocyclic rings into the Schiff base structure can modulate its biological profile. nih.gov Studies on FabH inhibitors showed that derivatives containing a tert-butyl piperidine (B6355638) carboxylate substituent exhibited the most potent activity. jst.go.jp

By systematically altering the molecular structure and observing the corresponding changes in biological effect, SAR studies provide a rational basis for the design and development of new, more effective therapeutic agents based on the this compound scaffold. nih.govresearchgate.net

Influence of Substituent Effects on Biological Profiles

The biological activity of N-benzylideneaniline derivatives can be significantly modulated by the nature and position of substituents on both the benzylidene and the aniline (B41778) rings. These substituents can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Key biological activities investigated for this class of compounds include antimicrobial and anticancer effects.

Antimicrobial Activity:

Studies on analogous Schiff bases have demonstrated that the presence and type of substituents on the aromatic rings play a crucial role in their antibacterial and antifungal properties. For instance, research on a series of substituted (E)-N-benzylidene-4-nitroanilines revealed that both electron-donating and electron-withdrawing substituents can enhance antibacterial activity, depending on the bacterial strain. univ-ovidius.ro

In one such study, the antibacterial activity of various substituted N-benzylidene-4-nitroanilines was evaluated against several Gram-positive and Gram-negative bacteria. The results indicated that the nature and position of the substituent on the benzylidene ring had a pronounced effect on the antimicrobial spectrum. univ-ovidius.ro For example, a 3-chloro substituent on the benzylidene ring showed excellent activity against Bacillus subtilis. univ-ovidius.ro This suggests that the introduction of a halogen at the meta position can be beneficial for activity against certain Gram-positive bacteria.

Conversely, a 4-bromo substituent demonstrated good activity against Escherichia coli, indicating that the nature and position of the halogen can influence the spectrum of activity. univ-ovidius.ro The presence of a methoxy group (-OCH3), an electron-donating group, at the para position of the benzylidene ring resulted in good activity against Bacillus subtilis and Escherichia coli, but surprisingly lowered the activity against Staphylococcus aureus. univ-ovidius.ro This highlights the complex interplay between the substituent's electronic effects and the specific target in different bacterial species.

The following interactive data table summarizes the antibacterial activity of some substituted (E)-N-benzylidene-4-nitroanilines, which can provide insights into the potential effects of similar substitutions on this compound.

Substituent on Benzylidene RingBacillus subtilis ActivityMicrococcus luteus ActivityStaphylococcus aureus ActivityEscherichia coli Activity
H (Unsubstituted)Good-GoodGood
2-ClGood-Good-
3-ClExcellent-GoodGood
4-ClSatisfactory-Good-
4-BrGoodGood-Excellent
4-OCH3Good-Least ActiveGood
4-CH3GoodBetterGood-
3-NO2Good-Good-
4-NO2GoodBetterGoodGood

Data is qualitatively summarized from a study on (E)-N-benzylidene-4-nitroanilines and is intended to be illustrative of potential substituent effects. univ-ovidius.ro

Anticancer Activity:

The antiproliferative properties of benzylidene derivatives have also been a subject of investigation, with substituent effects playing a significant role in their potency and selectivity against different cancer cell lines. In a study on N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives, the in vitro antiproliferative activities were evaluated against several cancer cell lines. The results demonstrated that the nature of the substituent on the benzylidene ring markedly influenced the cytotoxic efficacy. nih.gov

For instance, compounds with a 2,4-dichloro substitution on the benzylidene ring exhibited high activity against the PC3 (prostate cancer) cell line. nih.gov This suggests that multiple halogen substitutions may enhance anticancer potency. Furthermore, the presence of a hydroxyl group at the ortho position of the benzylidene ring has been noted in some series of hydrazone derivatives to be involved in hydrogen bonding, which can influence their biological activity. mdpi.com

While a direct SAR study on this compound is not available, the existing literature on related Schiff bases provides a strong foundation for predicting how structural modifications might impact its biological profile. The presence of the 2-chloro substituent on the benzylidene ring and the 4-methoxy group on the aniline ring of the parent compound already provides a specific electronic and steric arrangement. Further derivatization could involve introducing additional substituents on either aromatic ring to modulate activity. For example, the introduction of nitro groups, additional halogens, or bulky alkyl groups could lead to derivatives with enhanced or more selective biological activities.

Advanced Applications and Future Research Directions

Role as an Intermediate in Complex Organic Synthesis

N-(2-Chlorobenzylidene)-4-methoxyaniline, as a Schiff base, is a pivotal intermediate in the synthesis of more complex molecular architectures. The polarized carbon-nitrogen double bond (imine group) is the primary site of reactivity, allowing for the construction of diverse organic compounds.

One of the fundamental transformations of Schiff bases, including this compound, is their reduction to form secondary amines. This reaction involves the addition of two hydrogen atoms across the C=N double bond, converting it into a C-N single bond. This transformation is a cornerstone of synthetic organic chemistry for creating complex amine structures.

The general reaction can be represented as: C₁₄H₁₂ClNO + [Reducing Agent] → C₁₄H₁₄ClNO

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting secondary amine, N-(2-Chlorobenzyl)-4-methoxyaniline, retains the core structure but possesses a more flexible and basic secondary amine linkage, making it a valuable precursor for pharmaceuticals and other fine chemicals. This conversion is a critical step in multi-step synthetic pathways where a stable imine is used as a protecting group or an intermediate that is later converted to the more reactive amine.

This compound serves as a crucial starting material for the synthesis of various biologically significant heterocyclic compounds. Its imine functionality is key to forming these ring systems.

Azetidinones: This Schiff base is a prime candidate for the synthesis of 2-azetidinones, also known as β-lactams. The most common method is the Staudinger cycloaddition, which involves the reaction of the imine with a ketene (B1206846). ijcps.orgderpharmachemica.com In a typical procedure, a ketene is generated in situ from an acid chloride, such as chloroacetyl chloride, in the presence of a tertiary amine like triethylamine. ijcps.orgmdpi.com The ketene then undergoes a [2+2] cycloaddition with the C=N bond of this compound to yield the four-membered azetidinone ring. nih.govpeerscientist.com The resulting substituted β-lactam would be 1-(4-methoxyphenyl)-3-chloro-4-(2-chlorophenyl)azetidin-2-one. The β-lactam ring is a core structural feature of many important antibiotics, including penicillins and cephalosporins.

Thiazolidinones: The synthesis of 4-thiazolidinones, another class of heterocyclic compounds with a broad spectrum of pharmacological activities, can also be achieved using this compound. mdpi.comresearchgate.net The standard method involves the cyclocondensation reaction between the Schiff base and a compound containing a thiol group, most commonly thioglycolic acid (mercaptoacetic acid). connectjournals.com In this reaction, the sulfur atom of thioglycolic acid attacks the imine carbon, followed by an intramolecular cyclization and dehydration to form the five-membered thiazolidinone ring. nih.govnih.gov This reaction would produce 2-(2-chlorophenyl)-3-(4-methoxyphenyl)thiazolidin-4-one, a molecule with potential for further functionalization and biological screening.

Explorations in Material Science Applications

The unique electronic and structural properties of Schiff bases like this compound have prompted investigations into their use in material science. The presence of aromatic rings connected by a conjugated imine bridge facilitates electron delocalization, which is a key feature for various advanced materials.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are crucial for technologies like optical switching, frequency conversion, and data storage. Organic molecules with a "push-pull" electronic structure—containing both an electron-donating group and an electron-withdrawing group connected by a π-conjugated system—often exhibit significant NLO properties.

This compound possesses this structural motif: the methoxy (B1213986) group (-OCH₃) on the aniline (B41778) ring is a strong electron donor, while the chloro group (-Cl) on the benzylidene ring is an electron withdrawer. These groups are linked by the conjugated phenyl-imine-phenyl system. Research on a closely related isomer, 4-chloro-4'-methoxy benzylideneaniline (B1666777) (CMOBA), has demonstrated significant NLO activity. researchgate.netresearchgate.net Single crystals of CMOBA were found to have a second-harmonic generation (SHG) efficiency approximately 3.7 times that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.netresearchgate.net This suggests that this compound, due to its similar electronic and structural characteristics, is a promising candidate for NLO applications.

Comparison of NLO Properties in Related Schiff Base Compounds
CompoundElectron Withdrawing GroupReported NLO PropertyReference
4-fluorobenzylidene-4-methoxyaniline (FBMOA)-F (para)Studied for NLO properties, compared with chloro and bromo analogues. rri.res.in
4-chlorobenzylidene-4-methoxyaniline (CMOBA)-Cl (para)SHG efficiency 3.7 times that of KDP. researchgate.netresearchgate.net
4-bromobenzylidene-4-methoxyaniline (BBMOA)-Br (para)Crystal structure and NLO properties have been reported and compared. rri.res.in
This compound -Cl (ortho) Potential NLO properties due to structural similarity to active isomers. N/A

The extended π-conjugation in Schiff bases is also a prerequisite for electrical conductivity. When incorporated into a polymer backbone, these units can facilitate the movement of charge carriers. Poly-Schiff bases, synthesized through the condensation of diamines and dialdehydes, are being investigated as thermally stable, conductive materials. researchgate.net The imine nitrogen and aromatic rings can be doped to increase charge carrier density, making them suitable for applications in organic electronics and sensors. ijcce.ac.ir Organic-inorganic hybrid films made from Schiff base-containing conductive polymers have shown potential in electronic devices. ubc.caresearchgate.net

Furthermore, the structure of this compound allows for self-assembly. Schiff bases can form highly ordered self-assembled monolayers (SAMs) on various surfaces, such as copper. ampp.org These organized layers are formed through interactions between the π-electrons of the aromatic rings and the C=N group with the substrate. ampp.org Such SAMs can be used to modify surface properties, for corrosion protection, or as templates for creating nanostructures. The ability to form ordered structures is also crucial in the development of liquid crystals and other functional materials where molecular alignment is key. researchgate.net

Schiff bases are highly effective ligands in coordination chemistry. The imine nitrogen atom is a Lewis basic site that can readily coordinate with a wide range of metal ions. acs.org When this compound acts as a ligand, it can form stable metal complexes. The properties of these complexes, such as their geometry, electronic structure, and reactivity, can be fine-tuned by varying the metal center.

These Schiff base metal complexes have shown significant catalytic activity in various organic transformations. researchgate.netmdpi.com For instance, they have been employed as catalysts in oxidation, reduction, polymerization, and carbon-carbon bond-forming reactions. The metal ion in the complex often serves as the active site, while the Schiff base ligand stabilizes the metal in a specific oxidation state and creates a defined steric and electronic environment around it, influencing the selectivity and efficiency of the catalytic process. The development of chiral Schiff base complexes has also been instrumental in advancing asymmetric catalysis.

Rational Design of Novel Derivatives Based on Computational Predictions

The rational design of new chemical entities based on a parent structure like this compound is a cornerstone of modern medicinal chemistry and materials science. Computational chemistry provides a powerful toolkit to predict the properties and activities of hypothetical derivatives, thereby guiding synthetic efforts toward compounds with the highest potential. This in silico approach accelerates the discovery process, reduces costs, and minimizes the reliance on extensive empirical screening.

The process begins with the three-dimensional structure of this compound as the core scaffold. By systematically modifying its functional groups—for instance, by altering the substitution pattern on either aromatic ring or modifying the imine linker—a virtual library of derivatives can be generated. These virtual compounds are then subjected to a battery of computational analyses.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate variations in the physicochemical properties of the derivatives with their biological activity. Descriptors such as electronic properties (e.g., Hammett constants), hydrophobicity (logP), and steric parameters (e.g., Taft parameters) are calculated for each derivative and used to build a predictive model.

Molecular Docking: For derivatives designed for biological applications, molecular docking is a critical tool. This technique predicts the preferred orientation of a ligand (the derivative) when bound to a specific protein target. For example, based on the known anticancer and anti-inflammatory potential of similar Schiff bases, derivatives of this compound could be docked into the active sites of relevant enzymes or receptors. researchgate.net The resulting binding affinities and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) help prioritize candidates for synthesis.

In Silico ADME Predictions: A significant challenge in drug development is ensuring that a potent molecule has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational tools can predict these properties, including bioavailability, blood-brain barrier penetration, and potential for metabolic breakdown. nih.gov Models like Lipinski's Rule of Five are used as an initial filter to assess the "drug-likeness" of the designed derivatives. nih.gov

By integrating these computational predictions, researchers can rationally design novel derivatives of this compound with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, guiding more efficient and targeted synthetic strategies. nih.gov

Table 1: Computational Tools in the Rational Design of this compound Derivatives

Computational Tool Application Predicted Parameters
QSAR Predict biological activity based on chemical structure. Potency (e.g., IC₅₀), binding affinity.
Molecular Docking Simulate the interaction between a derivative and a biological target. Binding energy, interaction modes, ligand conformation.
ADME Prediction Forecast the pharmacokinetic properties of a compound. Solubility, permeability, metabolic stability, bioavailability.

| Density Functional Theory (DFT) | Calculate electronic structure and properties. | Molecular orbital energies, electrostatic potential maps, reactivity indices. |

Integration of this compound Research into Sustainable Chemistry Frameworks

The principles of green and sustainable chemistry are increasingly integral to chemical research and manufacturing, aiming to minimize environmental impact and enhance safety. saicmknowledge.orgsaicmknowledge.org Research involving this compound and its derivatives can be aligned with these frameworks through several key strategies focusing on the synthesis, use, and lifecycle of the compound.

Green Synthesis Methodologies: The traditional synthesis of Schiff bases often involves refluxing in organic solvents for extended periods. nih.gov Sustainable alternatives focus on minimizing or eliminating solvent use, reducing energy consumption, and employing environmentally benign catalysts. Methodologies applicable to the synthesis of this compound include:

Solvent-Free Reactions: Performing the condensation reaction under solvent-free or solid-state melt conditions can significantly reduce chemical waste. researchgate.net

Green Catalysts: Replacing conventional acid or base catalysts with reusable, non-toxic alternatives like natural catalysts (e.g., fruit peel powders) or solid acid catalysts can improve the environmental profile of the synthesis. nih.gov

Sustainability Metrics: The "greenness" of a chemical process can be quantified using various metrics. Applying these to the synthesis of this compound allows for the objective evaluation and optimization of different synthetic routes. Key metrics include:

Atom Economy: This measures the efficiency of a reaction in converting reactants into the desired product.

E-Factor (Environmental Factor): This calculates the ratio of the mass of waste generated to the mass of the product. researchgate.net

Process Mass Intensity (PMI): This considers the total mass of all materials (reactants, solvents, reagents) used to produce a specific mass of the final product. researchgate.net

By adopting these green chemistry principles, the research and potential future production of this compound can be conducted in a more environmentally responsible and economically efficient manner, aligning with global sustainable development goals. saicmknowledge.orgsaicmknowledge.org

Table 2: Comparison of Conventional vs. Hypothetical Green Synthesis Metrics

Metric Conventional Synthesis Green Synthesis (Hypothetical) Sustainability Goal
Solvent Ethanol (B145695), Methanol Solvent-free or water Reduce/eliminate volatile organic compounds (VOCs).
Catalyst Acetic Acid Reusable solid acid / Biocatalyst Minimize corrosive waste, improve reusability.
Energy Source Conventional Reflux Microwave / Ultrasound Reduce energy consumption and reaction time.
Atom Economy High (Condensation reaction) High (Condensation reaction) Maximize incorporation of reactant atoms into product.

| E-Factor | > 5 | < 1 | Minimize waste generation per kg of product. |

Emerging Research Frontiers and Unexplored Potentials

While initial research has highlighted some biological activities of this compound and related compounds, numerous frontiers remain largely unexplored. The versatile Schiff base scaffold is a privileged structure in chemistry, suggesting a broad range of potential applications beyond its current characterization.

Broadened Biological Screening: The known antimicrobial and anticancer activities of many Schiff bases suggest that this compound should be screened against a wider array of biological targets. researchgate.net Unexplored potentials include:

Antiviral and Antimalarial Activity: Halogen-substituted compounds and Schiff bases have shown promise in these areas. mdpi.com

Enzyme Inhibition: Molecular docking studies on similar structures suggest potential as inhibitors for proteins involved in inflammatory diseases. researchgate.net

Agricultural Applications: Related Schiff bases have demonstrated insect antifeedant activity, indicating a potential role in developing novel crop protection agents. researchgate.net

Coordination Chemistry and Catalysis: The nitrogen atom of the imine group in this compound is an excellent coordination site for metal ions. mdpi.commdpi.com This allows for the synthesis of a wide variety of metal complexes. These organometallic compounds often exhibit novel properties distinct from the free ligand, including:

Enhanced Biological Activity: Chelation of a metal ion can significantly enhance the antimicrobial or anticancer potency of the parent Schiff base. idosr.org

Catalytic Activity: Schiff base metal complexes are widely studied for their catalytic applications in various organic transformations.

Sensing and Materials Science: The electronic properties of these complexes could be harnessed for developing chemical sensors or advanced materials with unique magnetic or optical properties. researchgate.net

Materials Science and Optoelectronics: The conjugated π-system spanning the two aromatic rings and the imine bridge gives this compound inherent electronic and optical properties. A related isomer, N-(4-Chlorobenzylidene)-4-methoxyaniline, has been investigated as a nonlinear optical (NLO) material, which is crucial for applications in telecommunications and photonics. researchgate.net Exploring the NLO properties, photoluminescence, and potential use in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells represents a significant and promising research frontier.

Table 3: Emerging Research Frontiers for this compound

Research Area Unexplored Potential Potential Applications
Medicinal Chemistry Antiviral, antimalarial, anti-inflammatory, enzyme inhibition. Development of new therapeutic agents.
Agricultural Science Insecticidal, larvicidal, and antifeedant properties. Eco-friendly pesticides and crop protection.
Coordination Chemistry Synthesis of novel transition metal complexes. Catalysis, chemical sensing, enhanced antimicrobial agents.

| Materials Science | Nonlinear optical properties, photoluminescence, semiconductivity. | Optoelectronics, photonics, organic electronics (e.g., OLEDs). |

Q & A

Q. What synthetic methodologies are optimal for preparing N-(2-Chlorobenzylidene)-4-methoxyaniline, and how can reaction conditions be optimized?

this compound, a Schiff base, is typically synthesized via condensation of 4-methoxyaniline with 2-chlorobenzaldehyde. Key considerations include:

  • Catalysts and reagents : Use acid catalysts (e.g., acetic acid) or coupling agents like DCC/HOBt for imine bond formation, as demonstrated in analogous syntheses of related Schiff bases .
  • Solvent and temperature : Polar aprotic solvents (e.g., ethanol or DMF) at reflux (~80–100°C) improve yield by facilitating dehydration.
  • Purification : Column chromatography or recrystallization from ethanol ensures high purity (>95%). Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • IR spectroscopy : A sharp peak at ~1600–1650 cm⁻¹ confirms the C=N stretch of the imine group. Absence of primary amine N–H stretches (~3300 cm⁻¹) indicates complete condensation .
  • 1H-NMR : Look for a singlet at ~8.3–8.5 ppm for the imine proton (CH=N). Aromatic protons from the 2-chlorobenzylidene and 4-methoxyaniline moieties appear as distinct multiplet signals in the 6.8–7.5 ppm range .
  • 13C-NMR : The imine carbon resonates at ~150–155 ppm, while methoxy carbons appear at ~55–60 ppm .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound, particularly regarding conformation and intermolecular interactions?

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated DCM/hexane solution. Use SHELXL for refinement . Key parameters:
    • Dihedral angles : Analyze between the benzylidene and aniline rings (typically 50–70°), as seen in analogous Schiff bases .
    • Intermolecular interactions : Weak C–H⋯N and C–H⋯π interactions stabilize the crystal lattice. For example, C–H⋯N distances of ~2.8–3.0 Å are common .
  • Enantiomorph-polarity estimation : Apply Flack’s x parameter to address centrosymmetric ambiguities, especially in near-symmetric structures .

Q. How do solvation effects and solvent polarity influence the fluorescence properties of this compound?

  • Solvent polarity : Fluorescence intensity peaks in non-polar solvents (e.g., toluene) due to reduced quenching from solvent molecules. Polar solvents (e.g., DMSO) may redshift emission wavelengths via stabilization of excited states .
  • pH dependence : Maximum fluorescence at pH 5–7 (neutral conditions), as protonation/deprotonation of the imine group alters electron delocalization .
  • Temperature stability : Maintain ≤25°C during measurements to prevent thermal degradation, which reduces quantum yield by ~15% at 40°C .

Q. What catalytic applications exist for this compound in organic synthesis?

  • N-Alkylation catalysis : Nickel(II) complexes bearing Schiff bases can catalyze C–N coupling (e.g., N-benzylation of amines) with yields >90% under optimized conditions (140°C, KOⁱPr base, toluene solvent) .
  • Mechanistic insights : The imine group acts as a Lewis base, coordinating to metal centers (e.g., Ni or Cu) to stabilize transition states during bond formation .

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (~4–5 eV) to assess charge-transfer potential. Lower gaps correlate with higher reactivity in electron-deficient environments .
  • Electrostatic potential maps : Identify nucleophilic (imine nitrogen) and electrophilic (chlorine-substituted ring) sites for reaction planning .
  • Solvent modeling : Use COSMO-RS to simulate solvation effects on binding constants (e.g., logP ~3.15 in water) .

Methodological Considerations for Contradictory Data

Q. How should researchers address discrepancies in reported fluorescence intensities for Schiff bases like this compound?

  • Standardize measurement conditions : Ensure consistent pH (5.0 ± 0.2), temperature (25°C), and excitation wavelength (λex 340 nm) .
  • Quenching controls : Account for trace metal ions (e.g., Cu²⁺) that may chelate the imine group and reduce intensity. Use EDTA (1 mM) to mitigate interference .
  • Instrument calibration : Validate spectrofluorometer accuracy with a reference compound (e.g., quinine sulfate) to normalize intensity values .

Q. What experimental strategies resolve conflicting crystallographic data on Schiff base conformations?

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>99%) and reduce thermal parameter errors .
  • Twinned crystal analysis : Apply SHELXL’s TWIN/BASF commands for structures with overlapping lattices, common in centrosymmetric space groups .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking vs. H-bonding) to explain packing variations across studies .

Biological and Pharmacological Research

Q. How can in vitro models evaluate the neuroprotective potential of this compound derivatives?

  • Primary cortical neuron assays : Treat cultures with glutamate (100 µM) to induce excitotoxicity. Measure cell viability (MTT assay) and ROS levels (DCFH-DA probe) to assess protection by Schiff base analogs (IC50 ~10–20 µM) .
  • Mechanistic studies : Use Western blotting to evaluate phosphorylation of apoptosis markers (e.g., caspase-3, Bcl-2) .

Q. What SAR (Structure-Activity Relationship) principles guide the design of bioactive this compound analogs?

  • Electron-withdrawing substituents : Chlorine at the benzylidene para position enhances electron deficiency, improving binding to neuronal receptors (e.g., NMDA) .
  • Methoxy group positioning : 4-Methoxy on the aniline ring increases lipophilicity (logP ~3.1), enhancing blood-brain barrier permeability .
  • Rigidity vs. flexibility : Planar imine linkages improve π-π stacking with enzyme active sites, while alkyl spacers reduce activity by ~40% .

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N-(2-Chlorobenzylidene)-4-methoxyaniline
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N-(2-Chlorobenzylidene)-4-methoxyaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.